3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated aromatic ring, a pyrrolidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Fluorinated Aromatic Intermediate:
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions, often starting from amines and aldehydes or ketones.
Coupling of Intermediates: The fluorinated aromatic intermediate and the pyrrolidine intermediate are coupled using amide bond formation reactions, typically employing reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Formation of the Oxane Ring: The oxane ring is introduced through cyclization reactions involving diols and appropriate protecting groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, nucleophiles
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups
Substitution Products: Substituted derivatives with different functional groups replacing the fluorine atom
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenyl derivatives: Compounds with similar fluorinated aromatic rings.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring structure.
Oxane derivatives: Compounds featuring the oxane ring.
Uniqueness
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is unique due to its combination of fluorinated aromatic, pyrrolidine, and oxane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-14-12-15(2-4-18(14)20)3-5-19(23)21-16-6-9-22(13-16)17-7-10-24-11-8-17/h2,4,12,16-17H,3,5-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZXTQVQCPSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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